molecular formula C125H190N28O52 B008472 Peptide I (aplysia) CAS No. 109050-14-8

Peptide I (aplysia)

Cat. No. B008472
M. Wt: 2917 g/mol
InChI Key: IDTVEBPFSIYFKB-XLENUICUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peptide I (aplysia) is a neuropeptide that has been extensively studied due to its role in modulating the synaptic transmission and plasticity in the nervous system. It was first identified in the sea hare Aplysia californica, a marine gastropod mollusk, and has since been found in other mollusk species as well. Peptide I (aplysia) is a small peptide consisting of only 11 amino acids and has been shown to have a variety of physiological and biochemical effects.

Mechanism Of Action

Peptide I (Peptide I (aplysia)) acts on presynaptic terminals to modulate the release of neurotransmitters. It binds to a specific receptor on the presynaptic membrane, which leads to the activation of a signaling pathway that ultimately results in the modulation of neurotransmitter release.

Biochemical And Physiological Effects

Peptide I (Peptide I (aplysia)) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine, as well as the release of neuropeptides such as substance P and enkephalin. Peptide I (Peptide I (aplysia)) has also been shown to modulate the activity of ion channels such as calcium channels and potassium channels.

Advantages And Limitations For Lab Experiments

Peptide I (Peptide I (aplysia)) has several advantages for lab experiments. It is a small peptide that can be easily synthesized and purified. It has also been extensively studied, and there is a wealth of information available on its mechanism of action and physiological effects. However, there are also some limitations to using peptide I (Peptide I (aplysia)) in lab experiments. It is a neuropeptide that is found in mollusks, which may limit its relevance to other species. Additionally, its effects may be difficult to study in vivo due to its rapid degradation and clearance.

Future Directions

There are several future directions for research on peptide I (Peptide I (aplysia)). One area of interest is the role of peptide I (Peptide I (aplysia)) in learning and memory. It has been shown to play a role in LTP and LTD, but the exact mechanisms underlying these processes are not fully understood. Another area of interest is the development of peptide I (Peptide I (aplysia)) analogs that may have improved pharmacological properties. Finally, there is also potential for the use of peptide I (Peptide I (aplysia)) in the development of new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

Peptide I (Peptide I (aplysia)) can be synthesized using solid-phase peptide synthesis, which is a widely used method for peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide can then be purified using various chromatography techniques.

Scientific Research Applications

Peptide I (Peptide I (aplysia)) has been extensively studied in the field of neuroscience due to its role in modulating synaptic transmission and plasticity. It has been shown to play a role in long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are mechanisms underlying learning and memory. Peptide I (Peptide I (aplysia)) has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.

properties

CAS RN

109050-14-8

Product Name

Peptide I (aplysia)

Molecular Formula

C125H190N28O52

Molecular Weight

2917 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1

InChI Key

IDTVEBPFSIYFKB-XLENUICUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Other CAS RN

109050-14-8

synonyms

peptide I (Aplysia)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.